2-[(3-Fluorobenzyl)oxy]benzaldehyde
Overview
Description
2-[(3-Fluorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H11FO2. It is a benzaldehyde derivative where the benzyl group is substituted with a fluorine atom at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-fluorobenzyl bromide with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is heated to around 60°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
Reduction: Formation of 2-[(3-Fluorobenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
- 2-[(2-Fluorobenzyl)oxy]benzaldehyde
- 3-[(3-Fluorobenzyl)oxy]benzaldehyde
- 4-[(3-Fluorobenzyl)oxy]benzaldehyde
Uniqueness: 2-[(3-Fluorobenzyl)oxy]benzaldehyde is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the third position can enhance the compound’s stability and alter its interaction with biological targets compared to its isomers.
Biological Activity
2-[(3-Fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzaldehyde characterized by a fluorine atom on the benzyl group at the meta position. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- Molecular Weight : 230.23 g/mol
- CAS Number : 172685-67-5
- Structure : The compound features a benzaldehyde moiety with a 3-fluorobenzyl ether substituent, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can undergo oxidation to form carboxylic acids or reduction to alcohols, allowing for diverse reactivity patterns that can modulate biological functions.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
In vitro studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. For example, compounds exhibiting similar structures have been shown to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement.
Case Studies
Comparative Analysis with Similar Compounds
The unique positioning of the fluorine atom in this compound distinguishes it from other benzaldehyde derivatives. This position significantly affects its pharmacological profile:
Compound | Molecular Weight | Biological Activity |
---|---|---|
This compound | 230.23 g/mol | Antimicrobial, anticancer |
2-[(2-Fluorobenzyl)oxy]benzaldehyde | 230.23 g/mol | Moderate antimicrobial |
4-[(3-Fluorobenzyl)oxy]benzaldehyde | 230.23 g/mol | Low anticancer activity |
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAJRFAEOQFFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358247 | |
Record name | 2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172685-67-5, 6455-94-3 | |
Record name | 2-[(3-Fluorophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172685-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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